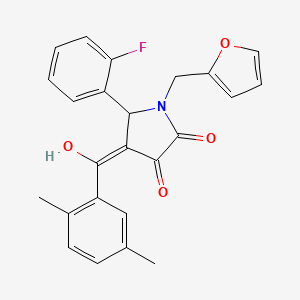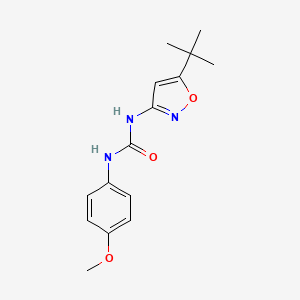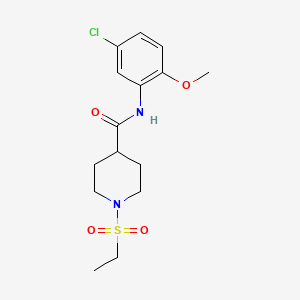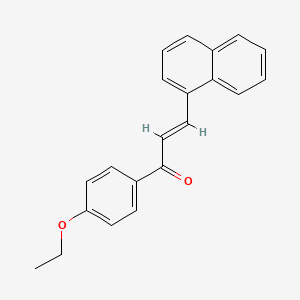
N-(2-methoxy-1-methylethyl)-3-(2-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-1-methylethyl)-3-(2-nitrophenyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Due to its unique chemical structure, it has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-1-methylethyl)-3-(2-nitrophenyl)acrylamide involves the inhibition of GAPDH. GAPDH is an enzyme that catalyzes the sixth step of glycolysis, which is the breakdown of glucose to produce energy. By inhibiting GAPDH, this compound disrupts the energy production process in cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce autophagy, a process by which cells break down and recycle their own components. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-methoxy-1-methylethyl)-3-(2-nitrophenyl)acrylamide in lab experiments is its potency as a GAPDH inhibitor. This allows for the efficient induction of cell death in cancer cells, making it a valuable tool for studying cancer biology. However, the compound's potency can also be a limitation, as it may lead to non-specific effects in cells that can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methoxy-1-methylethyl)-3-(2-nitrophenyl)acrylamide. One area of interest is the development of more specific GAPDH inhibitors that can be used to target specific types of cancer cells. Another area of interest is the investigation of the compound's effects on other biological processes, such as autophagy and acetylcholine signaling. Additionally, the development of new synthesis methods for this compound could lead to improved yields and purity of the compound, making it more widely available for scientific research.
Synthesemethoden
The synthesis of N-(2-methoxy-1-methylethyl)-3-(2-nitrophenyl)acrylamide involves the reaction of 2-nitrobenzaldehyde with isopropylamine in the presence of acetic acid. The resulting product is then reacted with acryloyl chloride to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-1-methylethyl)-3-(2-nitrophenyl)acrylamide has been used in a variety of scientific research applications. It has been found to be a potent inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a crucial role in glycolysis. By inhibiting GAPDH, this compound has been shown to induce cell death in cancer cells, making it a potential anti-cancer agent.
Eigenschaften
IUPAC Name |
(E)-N-(1-methoxypropan-2-yl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-10(9-19-2)14-13(16)8-7-11-5-3-4-6-12(11)15(17)18/h3-8,10H,9H2,1-2H3,(H,14,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVNNJNDZALIRS-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-3,5-dimethylpiperidine oxalate](/img/structure/B5435083.png)
![N~2~-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-L-leucinamide](/img/structure/B5435089.png)
![4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5435096.png)

![4-{[2-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]methyl}-1,5-dimethyl-1H-pyrazole](/img/structure/B5435114.png)


![4-benzyl-3-ethyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one](/img/structure/B5435133.png)

![ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5435173.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[4-(phenylthio)phenyl]acrylonitrile](/img/structure/B5435180.png)
![N-(3-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5435188.png)
![2-pyridin-2-yl-N-[2-(tetrahydrofuran-3-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5435193.png)
